molecular formula C14H18N2O B574638 Propyphenazone-d3 CAS No. 162935-29-7

Propyphenazone-d3

Cat. No.: B574638
CAS No.: 162935-29-7
M. Wt: 233.329
InChI Key: PXWLVJLKJGVOKE-GKOSEXJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyphenazone-d3 is an isotope-labeled derivative of propyphenazone, a compound known for its analgesic and antipyretic properties. The deuterium labeling (D3) is used to trace the compound in various scientific studies, making it valuable in pharmacokinetics and metabolic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyphenazone-d3 involves the incorporation of deuterium atoms into the propyphenazone moleculeOne common method involves the alkylation of the pyrazolone ring with deuterated methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyphenazone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the parent hydrocarbon.

Scientific Research Applications

Propyphenazone-d3 is extensively used in various scientific research fields:

    Chemistry: It serves as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.

    Biology: The compound is used in metabolic studies to trace the biochemical pathways of propyphenazone.

    Medicine: It aids in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of propyphenazone.

    Industry: The compound is used in the development and testing of new pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyphenazone-d3 is unique due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. This isotopic labeling provides a distinct advantage in tracing and studying the compound’s behavior in biological systems.

Properties

IUPAC Name

5-methyl-2-phenyl-4-propan-2-yl-1-(trideuteriomethyl)pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12/h5-10H,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWLVJLKJGVOKE-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.